(E)-3-(2-bromo-thiophen-3-yl)-acrylic acid
CAS No.: 1196-85-6
Cat. No.: VC5157513
Molecular Formula: C7H5BrO2S
Molecular Weight: 233.08
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1196-85-6 |
|---|---|
| Molecular Formula | C7H5BrO2S |
| Molecular Weight | 233.08 |
| IUPAC Name | (E)-3-(2-bromothiophen-3-yl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C7H5BrO2S/c8-7-5(3-4-11-7)1-2-6(9)10/h1-4H,(H,9,10)/b2-1+ |
| Standard InChI Key | METLRSWNNQAFIG-OWOJBTEDSA-N |
| SMILES | C1=CSC(=C1C=CC(=O)O)Br |
Introduction
Chemical Structure and Nomenclature
(E)-3-(2-Bromo-thiophen-3-yl)-acrylic acid is an α,β-unsaturated carboxylic acid featuring a thiophene ring substituted with a bromine atom at the 2-position and an acrylic acid group at the 3-position. The (E)-configuration denotes the trans arrangement of the carboxylic acid and thiophene groups across the double bond. The IUPAC name derives from the parent thiophene structure, with numbering prioritizing the sulfur atom at position 1.
Key structural features include:
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Thiophene core: A five-membered aromatic ring containing one sulfur atom.
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Bromine substituent: Electrophilic halogen at the 2-position, influencing electronic properties and reactivity.
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Acrylic acid moiety: A conjugated double bond (–CH=CH–COOH) conferring susceptibility to electrophilic and nucleophilic attacks.
The compound’s molecular formula is , with a molecular weight of 241.13 g/mol. Its structure aligns with analogs such as 3-(2-thienyl)acrylic acid (CAS 15690-25-2) and trans-3-(4-bromothiophen-2-yl)acrylic acid (CAS 103686-16-4) , differing primarily in bromine placement.
Synthesis and Preparation
Bromination of Thiophene Precursors
The synthesis of brominated thiophene derivatives often involves electrophilic aromatic substitution. For example, 2-bromothiophene can be prepared via direct bromination using in chloroform at 0°C, followed by neutralization with triethylamine . This method yields regioselective bromination, critical for constructing the 2-bromo-thiophen-3-yl subunit.
Formation of the Acrylic Acid Moiety
The acrylic acid group is typically introduced through Horner-Wadsworth-Emmons or Knoevenagel condensation. A representative procedure involves reacting 2-bromo-thiophene-3-carbaldehyde with malonic acid in the presence of pyridine, yielding the α,β-unsaturated acid . Alternatively, bromoacrylic acids such as (E)-3-bromoacrylic acid (CID 638125) can serve as precursors for cross-coupling reactions with thiophene derivatives.
Example Synthesis Pathway:
Physical and Chemical Properties
Physicochemical Data
While experimental data for the target compound are scarce, extrapolation from analogs suggests:
Spectroscopic Characteristics
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IR Spectroscopy: Expected peaks include at ~1700 cm⁻¹ and at ~1650 cm⁻¹.
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NMR Spectroscopy:
Reactivity and Applications
Electrophilic Reactivity
The bromine atom at the 2-position activates the thiophene ring toward further substitution, enabling Suzuki-Miyaura couplings or nucleophilic aromatic substitutions. For instance, palladium-catalyzed cross-coupling with aryl boronic acids could yield biaryl systems .
Conjugated Double Bond Reactivity
The α,β-unsaturated carboxylic acid participates in Michael additions, Diels-Alder reactions, and decarboxylative transformations. Analogous compounds undergo nitration with -BuONO/TEMPO to form nitroolefins , suggesting potential for synthesizing nitro derivatives.
Applications in Materials Science
Bromothiophene-acrylic acid hybrids are precursors for conductive polymers and organic semiconductors. Their planar structures and electron-withdrawing groups enhance charge transport properties, relevant in organic photovoltaics .
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